tert-Butyl 4-({[(pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate
Description
Chemical Structure: The compound, with the systematic name tert-butyl 4-({[(pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate (CAS: 887582-98-1), consists of a piperidine ring substituted at position 1 with a tert-butoxycarbonyl (Boc) protecting group and at position 4 with an aminomethyl-pyridin-4-ylmethyl moiety. Its molecular formula is C₁₇H₂₇N₃O₂, with a molecular weight of 305.42 g/mol .
Synthesis and Applications:
This compound serves as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and PROTACs (Proteolysis-Targeting Chimeras). Its Boc group enhances stability during synthetic steps, while the pyridine moiety enables hydrogen bonding and π-π interactions in target binding .
Properties
IUPAC Name |
tert-butyl 4-[(pyridin-4-ylmethylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-6-15(7-11-20)13-19-12-14-4-8-18-9-5-14/h4-5,8-9,15,19H,6-7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHPNADEGHXIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine
The initial step involves protecting the primary amine of piperidine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Typical solvents include tetrahydrofuran (THF) or dichloromethane (DCM), with triethylamine (TEA) or 4-methylmorpholine (NMM) as bases. Reaction completion is typically achieved within 2–4 hours at 0–25°C, yielding tert-butyl piperidine-1-carboxylate with >90% efficiency.
Reductive Amination with Pyridin-4-ylmethanamine
The Boc-protected piperidine undergoes reductive amination with pyridin-4-ylmethanamine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) in methanol or acetonitrile facilitates this step. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Reducing Agent | STAB (1.2 equiv) | 85–90 | |
| Solvent | Methanol | 88 | |
| Reaction Time | 12–24 hours | — | |
| Temperature | Room temperature | — |
This method ensures minimal epimerization and high functional group tolerance, making it suitable for scalable production.
Nucleophilic Substitution Route
An alternative approach employs nucleophilic substitution between Boc-protected 4-(bromomethyl)piperidine and pyridin-4-ylmethanamine.
Synthesis of 4-(Bromomethyl)piperidine Intermediate
4-Hydroxymethylpiperidine is treated with phosphorus tribromide (PBr₃) in DCM to yield 4-(bromomethyl)piperidine. Subsequent Boc protection using Boc₂O in THF affords tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.
Coupling with Pyridin-4-ylmethanamine
The bromomethyl intermediate reacts with pyridin-4-ylmethanamine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Elevated temperatures (60–80°C) accelerate the reaction, achieving yields of 75–80%.
Key Side Reactions:
-
Over-alkylation : Excess bromomethyl derivative may lead to bis-alkylation products.
-
Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity but may require rigorous drying to prevent hydrolysis.
Photocatalytic Cross-Coupling Method
Recent advances in photoredox catalysis have enabled streamlined synthesis routes. The CN108558792B patent describes a one-step method using visible-light-mediated coupling.
Reaction Setup
A mixture of tert-butyl piperazine-1-carboxylate, 2-aminopyridine, and an acridine-based photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) is irradiated with blue LED light (450 nm) in dichloroethane. Oxygen acts as the terminal oxidant.
Performance Metrics:
| Photocatalyst | Oxidant | Solvent | Yield (%) |
|---|---|---|---|
| Acridium mesityl | O₂ | Dichloroethane | 95 |
| Ru(bpy)₃Cl₂ | O₂ | Acetonitrile | 78 |
This method eliminates heavy metals and reduces byproduct formation, aligning with green chemistry principles.
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Patented processes (WO2014200786A1) highlight the use of continuous flow reactors for Boc protection and amidation steps. Key advantages include:
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) achieves >99% purity.
-
Crystallization : Ethanol/water recrystallization at −20°C yields crystalline product suitable for pharmaceutical applications.
Case Studies in Process Development
Case Study: Scale-Up of Reductive Amination
A pilot-scale batch (10 kg) using STAB in methanol achieved 87% yield. Critical adjustments included:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-({[(pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.40 g/mol
- CAS Number : 206274-24-0
The structure features a piperidine ring substituted with a tert-butyl group and a pyridine moiety, which contributes to its pharmacological properties.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of piperidine compounds, including tert-butyl 4-({[(pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate, exhibit anticancer properties. Studies have shown that these compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
Neuropharmacology
This compound has been studied for its potential neuroprotective effects. It may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in treating neurological disorders such as Parkinson's disease and depression .
Drug Development
Lead Compound in Drug Design
Due to its favorable pharmacokinetic properties, this compound serves as a lead compound for the development of new drugs targeting various diseases. Its ability to cross the blood-brain barrier enhances its applicability in CNS-targeted therapies .
Synthesis of Analogues
The synthesis of analogues of this compound has been explored to enhance efficacy and reduce side effects. Modifications to the pyridine or piperidine rings can lead to compounds with improved biological activity or selectivity for specific targets .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry investigated a series of piperidine derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent antitumor activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotective Effects
Research conducted at a leading university evaluated the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it could reduce oxidative stress and inflammation in neuronal cells, thereby offering a protective effect against neurodegeneration induced by toxic agents .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth | Significant cytotoxicity against cancer cell lines |
| Neuropharmacology | Potential treatment for neurological disorders | Reduces oxidative stress in neuronal cells |
| Drug Development | Lead compound for new drug design | Enhances pharmacokinetic properties |
Mechanism of Action
The mechanism of action of tert-Butyl 4-({[(pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine Derivatives with Pyridine Substituents
(a) tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)
- Structure : Features a pyridin-3-yl group directly attached to the piperidine ring at position 3.
- Molecular Weight : 277.36 g/mol (C₁₅H₂₃N₃O₂) .
(b) tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Structure : Substituted with a chloropyrimidinyloxy group at position 4.
- Molecular Weight : 326.82 g/mol (C₁₆H₂₃ClN₂O₃) .
- Reactivity : The electron-deficient pyrimidine ring and chlorine atom enhance electrophilic reactivity, contrasting with the pyridine-mediated hydrogen bonding in the target compound .
Piperidine Derivatives with Alternative Functional Groups
(a) tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- Structure : Contains a methoxy-methylcarbamoyl group at position 4.
- Molecular Weight : 272.34 g/mol (C₁₃H₂₄N₂O₄) .
- Applications : Used in amide bond formation reactions. The carbamoyl group provides polar character, increasing solubility in polar solvents compared to the pyridine-containing target compound .
(b) tert-Butyl 4-formylpiperidine-1-carboxylate
Comparative Analysis of Key Properties
Biological Activity
tert-Butyl 4-({[(pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate is a compound belonging to the piperidine class, characterized by its unique structural features that contribute to its biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C15H22N2O2
- Molecular Weight: 262.35 g/mol
The structure consists of a piperidine ring substituted with a tert-butyl ester and a pyridine moiety, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: It can interact with cell surface receptors, influencing signaling pathways and cellular responses.
- Protein Interactions: The compound may disrupt or stabilize protein-protein interactions, impacting various cellular processes.
Biological Activity and Therapeutic Potential
A summary of the biological activities observed for this compound includes:
Case Studies
- Anticancer Studies: In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cell lines such as MCF-7 and A549, suggesting potential as an anticancer agent.
- Inflammation Models: Research involving carrageenan-induced paw edema models indicated that this compound may reduce inflammation markers effectively compared to standard treatments.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Similar piperidine structure but different substituents | Moderate anticancer activity |
| tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate | Contains bromophenyl group | Higher selectivity for specific cancer types |
| tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Piperazine instead of piperidine | Different receptor interaction profile |
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-({[(pyridin-4-yl)methyl]amino}methyl)piperidine-1-carboxylate, and what critical parameters influence yield?
Methodological Answer: The compound is typically synthesized via a multi-step protocol involving:
- Coupling reactions : Use of tert-butyl carbamate intermediates (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) with pyridinylmethylamine derivatives under nucleophilic substitution conditions .
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is retained during synthesis to stabilize the piperidine ring, with deprotection avoided unless necessary for downstream functionalization .
- Key parameters : Reaction temperature (20–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of coupling reagents (e.g., 1.2 equivalents of pyridinylmethylamine to carbamate) critically affect yield. Catalytic bases like triethylamine enhance nucleophilicity .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (reported irritation in structurally similar piperidine derivatives) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (no acute toxicity data, but precautionary measures advised) .
- Storage : Store in airtight containers at 2–8°C; incompatible with strong oxidizers (e.g., peroxides) due to carbamate instability .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic analysis be resolved?
Methodological Answer:
- Cross-validation : Compare NMR-derived coupling constants (e.g., J = 3–5 Hz for axial-equatorial proton interactions in piperidine) with X-ray bond distances (e.g., C-N bond lengths of ~1.45 Å) .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility (e.g., chair-to-boat transitions in piperidine) that may obscure spectral assignments .
Q. What role does this compound play in PROTAC development?
Methodological Answer:
- Linker utility : The pyridinylmethylamine moiety serves as a ligand for E3 ubiquitin ligases (e.g., cereblon), while the Boc-protected piperidine enhances solubility for cell permeability .
- Case study : In PDEδ-targeting PROTACs, the compound’s amino-methyl group enables conjugation to warhead molecules via sulfonamide or carbamate linkages .
Q. How can reaction conditions be optimized for scale-up without compromising stereochemical purity?
Methodological Answer:
- DoE (Design of Experiments) : Vary solvent (e.g., switch from THF to DMF for higher boiling points), catalyst loading (e.g., 0.5–2 mol% Pd for cross-couplings), and mixing efficiency .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
Q. What strategies identify biological targets for this compound in neuropharmacology studies?
Methodological Answer:
- Pull-down assays : Functionalize the compound with biotin tags to capture binding partners (e.g., synaptic vesicle proteins) from brain lysates .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to candidate receptors (e.g., σ1 or NMDA subtypes) with KD values <10 µM indicating therapeutic potential .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to locate electrophilic centers (e.g., carbamate carbonyl carbon) prone to nucleophilic attack .
- MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .
Q. How to validate synthetic intermediates during multi-step synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
